



Application Notes and Protocols for High- Throughput Screening of SHP2 Inhibitors

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Compound of Interest		
Compound Name:	TDI-6118	
Cat. No.:	B12411538	Get Quote

Note: No public information was found for a compound or technology specifically named "**TDI-6118**." The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for the discovery and characterization of inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1] It is a key component of the RAS/MAPK signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1][2] Aberrant SHP2 activation, due to either genetic mutations or upstream signaling, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan Syndrome and various cancers.[1][3] Consequently, SHP2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[1][4][5]

High-throughput screening (HTS) is a powerful approach for identifying novel modulators of biological targets from large compound libraries.[6] This document provides detailed protocols for a robust HTS campaign designed to identify and validate small molecule inhibitors of SHP2. The described workflow combines a primary enzymatic assay with a secondary biophysical assay to minimize false positives and confirm direct target engagement.

SHP2 Signaling Pathway

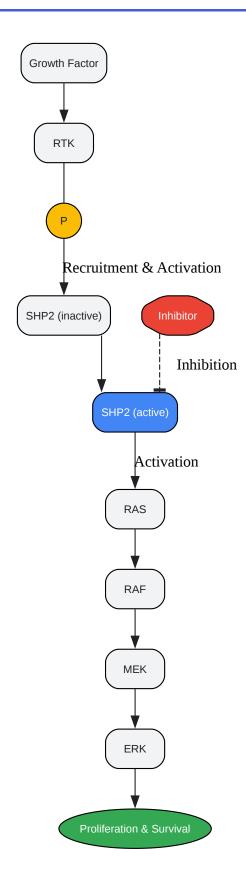


Methodological & Application

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SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs).[2] Upon growth factor binding, RTKs autophosphorylate, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane and subsequent conformational changes lead to the activation of SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS/RAF/MEK/ERK signaling cascade, which promotes cell proliferation and survival.





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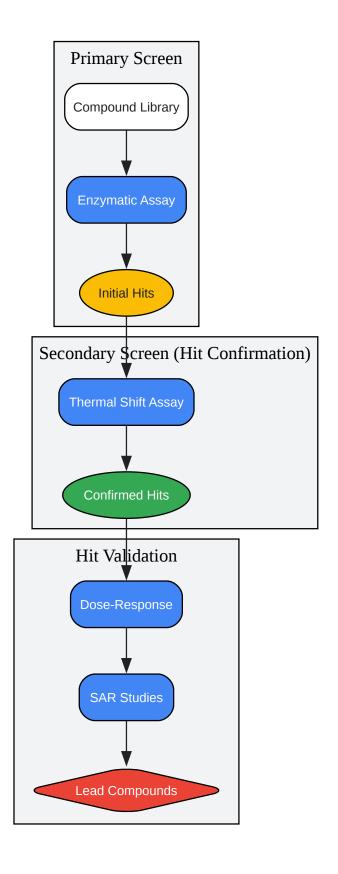
Figure 1: Simplified SHP2 signaling pathway.



High-Throughput Screening Workflow

A robust HTS campaign for SHP2 inhibitors typically involves a multi-step process to identify and validate true hits while minimizing false positives. The workflow outlined below integrates a primary enzymatic screen with a secondary biophysical screen, followed by dose-response confirmation and further downstream assays.





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Figure 2: High-throughput screening workflow for SHP2 inhibitors.



Experimental Protocols

Primary Screen: Fluorescence-Based Enzymatic Assay

This assay measures the phosphatase activity of SHP2 using a synthetic phosphopeptide substrate. Cleavage of the phosphate group by SHP2 results in a product that can be detected by a fluorogenic reaction.

Materials:

- Recombinant human SHP2 protein (catalytic domain)
- Phosphopeptide substrate (e.g., DiFMUP)
- Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM
 DTT
- Test compounds dissolved in 100% DMSO
- Positive control (known SHP2 inhibitor, e.g., SHP099)
- Negative control (DMSO)
- 384-well, black, low-volume assay plates
- Plate reader with fluorescence detection capabilities

Protocol:

- Compound Plating: Using an automated liquid handler, transfer 50 nL of test compounds (typically at 10 mM in DMSO) to the assay plates. For controls, add 50 nL of the positive control or DMSO to the respective wells.
- Enzyme Addition: Add 5 μ L of SHP2 enzyme solution (e.g., 2X final concentration in assay buffer) to all wells.
- Incubation: Incubate the plates at room temperature for 15 minutes to allow for compoundenzyme interaction.



- Substrate Addition: Add 5 μ L of the phosphopeptide substrate solution (e.g., 2X final concentration in assay buffer) to all wells to initiate the enzymatic reaction.
- Reaction Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
- Detection: Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the substrate).
- Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Screen: Thermal Shift Assay (TSA)

This biophysical assay confirms direct binding of the hit compounds to SHP2 by measuring changes in the protein's thermal stability.

Materials:

- Recombinant human SHP2 protein
- SYPRO Orange dye (5000X stock in DMSO)
- Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl
- Hit compounds from the primary screen
- 96- or 384-well PCR plates
- Real-time PCR instrument with a thermal ramping feature

Protocol:

- Master Mix Preparation: Prepare a master mix containing SHP2 protein and SYPRO Orange dye in the assay buffer.
- Compound Addition: Add the hit compounds to the wells of the PCR plate.
- Protein Addition: Add the SHP2/dye master mix to each well.



- Plate Sealing: Seal the plate with an optical seal.
- Thermal Denaturation: Place the plate in a real-time PCR instrument and run a thermal denaturation gradient (e.g., from 25 °C to 95 °C with a ramp rate of 0.5 °C/min).
- Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
- Data Analysis: Determine the melting temperature (Tm) of SHP2 in the presence of each compound. A significant increase in Tm compared to the DMSO control indicates compound binding.

Data Presentation

The data from the HTS campaign should be carefully analyzed and presented. The following tables provide examples of how to summarize the results.

Table 1: Primary Screen Hit Summary

Metric	Value
Total Compounds Screened	100,000
Hit Concentration	10 μΜ
Primary Hit Rate	0.5%
Number of Initial Hits	500
Z'-factor	> 0.7

Table 2: Confirmed Hit Properties



Compound ID	Primary Screen Inhibition (%)	Thermal Shift (ΔTm, °C)	IC50 (μM)
Hit-001	95.2	8.5	0.25
Hit-002	88.7	6.2	1.10
Hit-003	91.5	7.8	0.85

Conclusion

The described high-throughput screening workflow provides a comprehensive strategy for the identification and validation of novel SHP2 inhibitors. The combination of a robust enzymatic primary screen with a biophysical secondary screen is crucial for minimizing false positives and ensuring that identified hits directly engage the target protein. Subsequent dose-response studies and structure-activity relationship (SAR) analysis of the confirmed hits can then pave the way for the development of potent and selective clinical candidates for the treatment of SHP2-driven diseases. The use of automated liquid handling and data analysis platforms is essential for the efficient execution of such large-scale screening campaigns.[6][7]

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